molecular formula C17H17NO2 B022329 1-benzhydrylazetidine-2-carboxylic Acid CAS No. 65219-11-6

1-benzhydrylazetidine-2-carboxylic Acid

Cat. No.: B022329
CAS No.: 65219-11-6
M. Wt: 267.32 g/mol
InChI Key: UKLYVGBEYKTNBH-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Benzhydrylazetidine-2-carboxylic Acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound serves as an enzyme inhibitor, making it valuable in studying enzyme functions and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

Target of Action

It’s often used as an intermediate in the synthesis of high molecular weight polypeptides .

Mode of Action

As an intermediate in the synthesis of high molecular weight polypeptides , it likely interacts with other compounds to form complex structures.

Biochemical Pathways

As an intermediate in the synthesis of high molecular weight polypeptides , it may play a role in protein synthesis and related pathways.

Result of Action

As an intermediate in the synthesis of high molecular weight polypeptides , it likely contributes to the formation of these structures.

Preparation Methods

The synthesis of 1-Benzhydrylazetidine-2-carboxylic Acid involves several steps. One common synthetic route includes the reaction of benzhydrylamine with azetidine-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

1-Benzhydrylazetidine-2-carboxylic Acid undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-Benzhydrylazetidine-2-carboxylic Acid can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-benzhydrylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20)15-11-12-18(15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYVGBEYKTNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432626
Record name 1-benzhydrylazetidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65219-11-6
Record name 1-benzhydrylazetidine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the 1C, 2.5 g of sodium hydroxide, 36 ml of ethanol and 24 ml of water was refluxed for 6 hours, then left to cool for 16 hours. The mixture then was poured into water, washed with ether and acidified to pH 5. The solvent was evaporated, the residue was taken up in methanol, the solution was filtered and the methanol was evaporated. The residue was dissolved in chloroform; the solution was washed with brine, dried and the solvent was evaporated, to give 1-benzhydryl-2-azetidine carboxylic acid (1D).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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